
8-Methylquinoline-5-sulfonyl chloride
Übersicht
Beschreibung
8-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a benzene ring fused with a pyridine ring, with a sulfonyl chloride group attached at the 5-position and a methyl group attached at the 8-position .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a predicted melting point of 136.77°C and a predicted boiling point of approximately 364.5°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.63 .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Sulfonylation
A copper(I)-catalyzed sulfonylation method using sulfonyl chlorides, including 8-methylquinoline-5-sulfonyl chloride, was developed for 8-aminoquinoline amides. This process exhibits excellent substrate tolerance and occurs in the air, yielding products in moderate to good yields (Qiao et al., 2015).
Synthesis of Fluorinated PET Radioligands
Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, potentially involving this compound, has been used to synthesize potential fluorinated PET radioligands for the 5-HT6 serotoninergic receptor. The method features a broad substrate scope and moderate to good yield of sulfone products (Li et al., 2016).
Metal-Free Oxidative Sulfonylation
A metal-free oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This method produces C5-sulfonylated quinolines and para-sulfonylated anilides under mild conditions (Wang et al., 2017).
Photoluminescence Studies
8-Hydroxyquinoline-5-sulfonyl chloride has been used to attach 8-hydroxyquinoline to mesoporous silica, leading to the creation of aluminum complexes with unique photoluminescence properties (Badiei et al., 2011).
Wirkmechanismus
Target of Action
8-Methylquinoline-5-sulfonyl chloride is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
8-Methylquinoline-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins, often acting as a sulfonylating agent. This compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . The nature of these interactions is typically through the formation of sulfonamide bonds, which can alter the activity of the target biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . The sulfonyl chloride group in the compound is highly reactive and can form stable sulfonamide bonds with amino acid residues such as lysine and cysteine. These interactions can result in changes in enzyme activity, protein conformation, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable at room temperature, but it can degrade under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure. In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular processes, including enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have shown that there are threshold effects for this compound, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include oxidative stress, inflammation, and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing redox reactions and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, affecting gene expression and DNA repair processes. The localization of this compound within cells is essential for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
8-methylquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKUQBKUDCALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557652 | |
| Record name | 8-Methylquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120164-05-8 | |
| Record name | 8-Methylquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methylquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



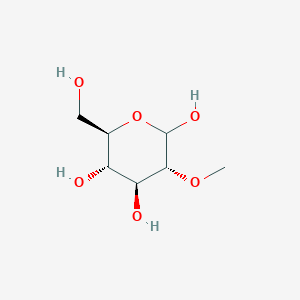
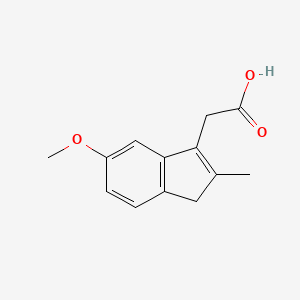
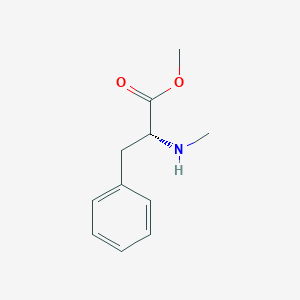
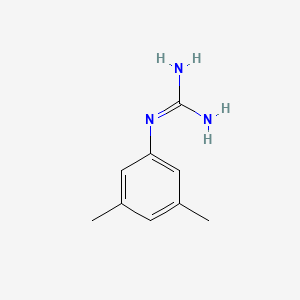
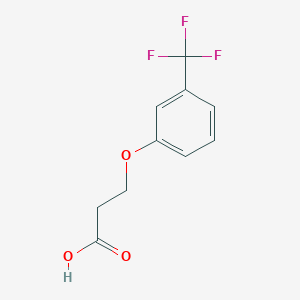
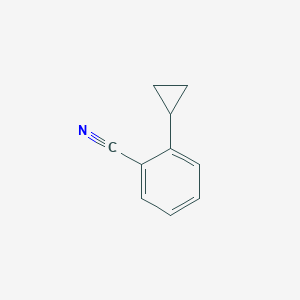

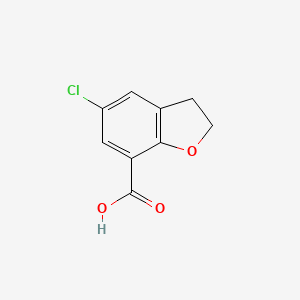
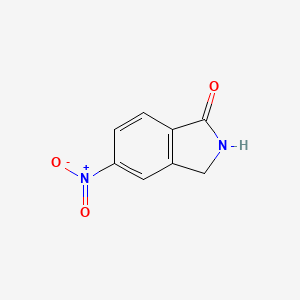
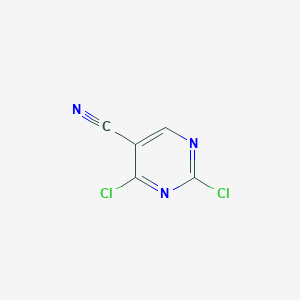
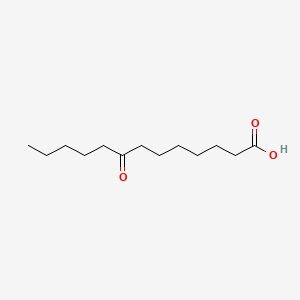
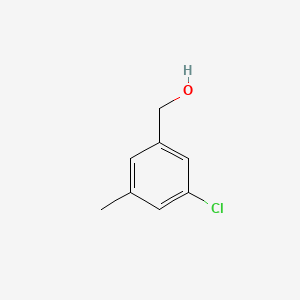
![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)
